molecular formula C12H20ClN3O4S3 B2799680 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034458-20-1

4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B2799680
CAS RN: 2034458-20-1
M. Wt: 401.94
InChI Key: VONMYDIOSLALCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound could involve the use of 5-Chlorothiophene-2-sulfonamide as a starting material. 5-Chlorothiophene-2-sulfonamide is an aromatic sulfonamide that undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide .

Scientific Research Applications

Synthesis and Structural Characterization

Research in the field of sulfonamides has explored various synthetic routes and characterized the structural properties of new derivatives. For instance, the synthesis and crystal structure of new sulfonamides were reported, highlighting their hydrogen bonding and crystallography, which is crucial for understanding their physical and chemical properties (Danish et al., 2021). Such research is fundamental in the development of novel compounds with specific characteristics and potential applications.

Biological Activities

Sulfonamide derivatives have been synthesized and evaluated for their biological activities, including antibacterial, antifungal, and cytotoxic properties. For example, sulfonamide-derived ligands and their transition metal complexes were characterized, demonstrating moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011). This research suggests the potential of sulfonamide compounds in developing new antimicrobial agents.

Material Science and Catalysis

Sulfonamides have also found applications in material science and catalysis. The structural versatility of sulfonamides allows for the development of materials with specific functionalities. For example, the synthesis and complexation of monotosylated 4-aminopyridine with metal ions explored the potential of sulfonamides in catalysis and the pharmaceutical industry, indicating their role in enhancing biological and catalytic potentials (Orie et al., 2021).

properties

IUPAC Name

4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN3O4S3/c1-15(2)23(19,20)16-7-5-10(6-8-16)9-14-22(17,18)12-4-3-11(13)21-12/h3-4,10,14H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONMYDIOSLALCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.